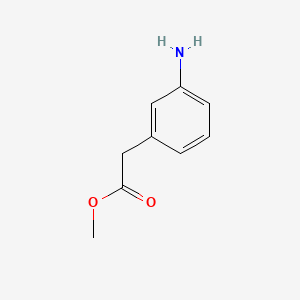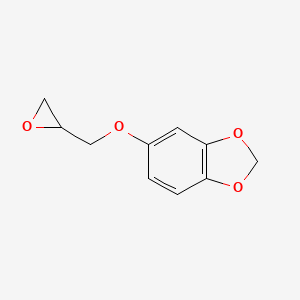
3,3-二甲氧基氧杂环丁烷
描述
3,3-Dimethoxyoxetane is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Dimethoxyoxetane is 1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3 . This indicates that the molecule consists of a four-membered ring (oxetane) with two methoxy groups attached to the same carbon atom.
Physical And Chemical Properties Analysis
3,3-Dimethoxyoxetane is a liquid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .
科学研究应用
药物化学
3,3-二甲氧基氧杂环丁烷作为一种极性和低分子量基团,在药物化学领域引起了越来越多的关注 . 已有研究表明,它常常可以改善药物发现目标分子的化学性质 .
生物等排体
3,3-二甲氧基氧杂环丁烷正在通过匹配分子对分析作为潜在的生物等排体进行研究 . 对3,3-二芳基氧杂环丁烷性质的研究,特别是作为二苯甲酮替代物的研究,仍然很大程度上未被探索 .
药物发现
随着近期在合成这一基团方面的进展,研究人员已经研究了3,3-二芳基氧杂环丁烷对“药物样”分子的理化性质的影响 . 这项研究旨在调查3,3-二芳基氧杂环丁烷基团作为药物发现中的替代基团的可行性 .
新型氧杂环丁烷衍生物的合成
3,3-二甲氧基氧杂环丁烷的应用推动了许多关于新型氧杂环丁烷衍生物合成的研究 . 这包括为匹配分子对分析设计和合成一系列药物样化合物 .
化学合成
3,3-二甲氧基氧杂环丁烷用于化学合成 . 它用于合成一系列药物样化合物,用于匹配分子对分析 .
材料科学
安全和危害
The safety data sheet for 3,3-Dimethoxyoxetane suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
未来方向
A recent paper highlighted the potential of oxetanes, including 3,3-diaryloxetanes, as attractive polar and low molecular weight motifs in drug discovery . The study suggested that the properties of the diaryloxetanes and ketones are similar, and generally superior to related alkyl linkers, indicating that diaryloxetanes provide a potentially useful new design element .
作用机制
Target of Action
Oxetanes, in general, have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups in drug discovery .
Mode of Action
It’s known that the oxetane ring structure gives the endocyclic oxygen atom increased lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .
Biochemical Pathways
Oxetanes have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Pharmacokinetics
The incorporation of oxetane moieties has been demonstrated to afford compounds with enhanced properties: improved metabolic stability, solubility, and lipophilicity is often observed .
Result of Action
The use of oxetanes in medicinal chemistry has been associated with improved physicochemical properties and increased 3-d character .
Action Environment
The properties of the diaryloxetanes and ketones are similar, and generally superior to related alkyl linkers .
生化分析
Biochemical Properties
3,3-Dimethoxyoxetane plays a significant role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a bioisostere, which means it can replace problematic functional groups in drug molecules to improve their properties . The interactions of 3,3-Dimethoxyoxetane with enzymes and proteins often involve hydrogen bonding and hydrophobic interactions, which can influence the stability and activity of the resulting complexes.
Cellular Effects
The effects of 3,3-Dimethoxyoxetane on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3-Dimethoxyoxetane can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and the levels of specific metabolites.
Molecular Mechanism
At the molecular level, 3,3-Dimethoxyoxetane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding interactions of 3,3-Dimethoxyoxetane with enzymes can result in conformational changes that either enhance or inhibit enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethoxyoxetane can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3-Dimethoxyoxetane remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to 3,3-Dimethoxyoxetane in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3,3-Dimethoxyoxetane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic stability and improved drug-like properties . At higher doses, toxic or adverse effects can occur, including potential damage to specific tissues or organs. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
3,3-Dimethoxyoxetane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites in the body . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3,3-Dimethoxyoxetane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects, making it essential to study these aspects in detail.
Subcellular Localization
3,3-Dimethoxyoxetane’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical effects.
属性
IUPAC Name |
3,3-dimethoxyoxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBCZDEGXLJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580218 | |
| Record name | 3,3-Dimethoxyoxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922500-97-8 | |
| Record name | 3,3-Dimethoxyoxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)




![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)


![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)





